![molecular formula C17H23ClF3NO3 B5321341 Ethyl 1-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5321341.png)
Ethyl 1-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine-4-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl 1-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . The process often requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ advanced techniques and equipment to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Ethyl 1-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 1-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets . This interaction can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 1-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine-4-carboxylate;hydrochloride can be compared with other similar compounds that contain the trifluoromethyl group. Some of these compounds include:
Fluoxetine: A selective serotonin reuptake inhibitor used as an antidepressant.
Trifluoromethylpyridines: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 1-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3.ClH/c1-2-23-16(22)13-6-8-21(9-7-13)10-11-24-15-5-3-4-14(12-15)17(18,19)20;/h3-5,12-13H,2,6-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYWGAFVYBBQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=CC=CC(=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.